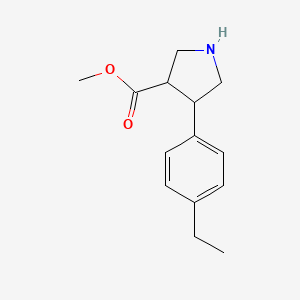

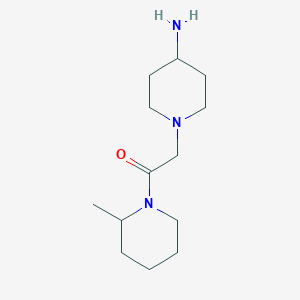

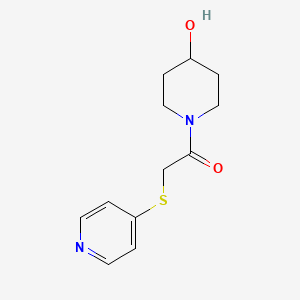

6-(2,5-Dichlorophenyl)pyridazin-3-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 6-(2,5-Dichlorophenyl)pyridazin-3-ol, involves various methods. One method includes a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Inflammation Models

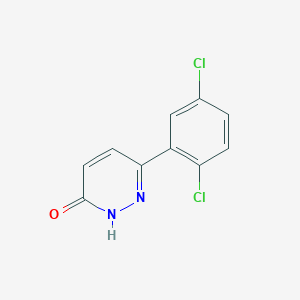

The compound VX-745, which is structurally similar to 6-(2,5-Dichlorophenyl)pyridazin-3-ol, has been identified as a novel and selective inhibitor of p38α kinase. The discovery process involved the synthesis of a series of 2,5-disubstituted 6H-pyrimido[1,6-b]pyridazin-6-one p38α inhibitors, utilizing structural information from enzyme-ligand complexes. VX-745 has demonstrated excellent enzyme activity and selectivity, along with a favorable pharmacokinetic profile, showing good in vivo activity in models of inflammation (Duffy et al., 2011).

Synthesis and Heterocyclic Chemistry

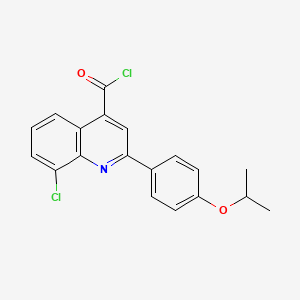

Research on novel syntheses of heterocyclic compounds such as thieno[2,3-c]pyridazines, pyrimido[4',5':4,5]thieno[2,3-c]pyridazines, pyridazino[4',3':4,5]thieno[3,2-d][1,2,3]triazines, and phthalazine derivatives has been conducted. This includes the condensation of 4-cyano-5,6-dimethyl-3-pyridazinone with aromatic aldehydes to give novel styryl derivatives. The work led to the creation of various compounds through cycloalkylation, nucleophilic substitution reactions, and cyclization processes, highlighting the versatility of pyridazine derivatives in synthesizing complex heterocycles (Gaby et al., 2003).

Corrosion Inhibition

The derivatives of pyridazine, including those structurally related to this compound, have been studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) calculations explored the inhibitory action of four pyridazine compounds on the corrosion of copper in nitric acid. The study concluded that these compounds act preferentially by physical adsorption, showing good inhibition efficiencies. This demonstrates the potential application of pyridazine derivatives in corrosion protection (Zarrouk et al., 2012).

Anticancer and Antiangiogenic Activity

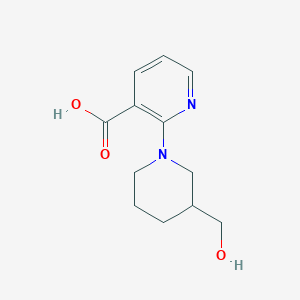

Pyridazinones have been recognized for their broad spectrum of biological activities. A study synthesized new derivatives featuring a pyridazin-3(2H)-one scaffold and evaluated them for anticancer, antiangiogenic, and antioxidant properties. Some compounds demonstrated inhibitory activity close to that of standard drugs like methotrexate, suggesting their potential in cancer treatment. The antiangiogenic activity was assessed against various proangiogenic cytokines, indicating the compounds' ability to inhibit tumor progression (Kamble et al., 2015).

Eigenschaften

IUPAC Name |

3-(2,5-dichlorophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-6-1-2-8(12)7(5-6)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLZOMLJHYGPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NNC(=O)C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chlorothieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1462609.png)

![5-Chloro-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1462612.png)

![4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1462614.png)